Fluoroiodoacetic acid
Overview
Description
Fluoroiodoacetic acid is a compound used for pharmaceutical testing . It is involved in various chemical reactions and synthesis processes .
Synthesis Analysis
The synthesis of Fluoroiodoacetic acid involves several steps, including chiral protease stereoselective enolate alkylation and asymmetric synthesis . It also involves the use of compounds such as organofluorine and diastereoselective . The synthesis process is complex and requires precise control of the reaction conditions .Molecular Structure Analysis
The molecular structure of Fluoroiodoacetic acid plays a crucial role in its reactivity and properties . The bond strengths, charge distribution, and other structural factors significantly influence its behavior as an acid .Chemical Reactions Analysis
Fluoroiodoacetic acid participates in various chemical reactions. These reactions are often acid-base reactions, which are crucial in many biological and chemical systems . The exact reactions it undergoes depend on the specific conditions and other reactants present .Physical And Chemical Properties Analysis
Fluoroiodoacetic acid has specific physical and chemical properties that determine its behavior and interactions. These properties include its molecular weight, bond energies, solubility, and others . The exact values of these properties for Fluoroiodoacetic acid are not provided in the search results.Scientific Research Applications
Application in Wildlife Research
Fluoroiodoacetic acid, in the form of fluoroacetic acid, has been utilized in wildlife research, particularly in studying its effects as a pesticide. For example, a study evaluated the humaneness of using fluoroacetic acid (1080) in poisoning red foxes (Vulpes vulpes) in Australia. This research assessed the distress and pain experienced by foxes during toxicosis induced by fluoroacetic acid, exploring combinations with various drugs to address these welfare concerns (Marks, Hackman, Busana, & Gigliotti, 2000).
Medical Research
In medical research, fluoroacetic acid has been studied for its toxicological effects. It is known as a metabolic poison, affecting various biological systems. For instance, a study explored the use of methylene blue and monosodium glutamate to alleviate neurologic signs after fluoroacetate poisoning, demonstrating potential therapeutic avenues (DeLey Cox et al., 2020).
Biochemical Research
Fluoroiodoacetic acid's analogues, such as fluoroacetate, have been significant in biochemical research. They are used to study metabolic pathways due to their ability to inhibit critical enzymes. This has led to a deeper understanding of energy metabolism and the development of fluorinated compounds as antimetabolites and mechanistic probes (Kirk, 1991).
Study of Protein Synthesis
Fluoroiodoacetic acid derivatives have been used in the study of protein synthesis. For example, fluorescent amino acids, which can include derivatives of fluoroacetic acid, have become crucial in studying biological systems. They are used to construct fluorescent macromolecules, enabling non-invasive studies in cells and organisms (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Insecticide Research
Fluoroacetate, closely related to fluoroiodoacetic acid, has been studied as an insecticide. Research has been conducted to understand its efficacy as a systemic and contact insecticide, demonstrating its potential in pest control (David, 1950).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-2-iodoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXIKOHXQZCHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382080 | |
Record name | Fluoroiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroiodoacetic acid | |
CAS RN |
471-45-4 | |
Record name | 2-Fluoro-2-iodoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.